
(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a methyl group on the alpha carbon. Its unique structure makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid typically involves multi-step organic reactions. One common method is the asymmetric synthesis starting from commercially available precursors. The key steps include:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of the chiral center: This can be achieved through asymmetric hydrogenation or other chiral catalysts.
Introduction of the phenyl ring: This step often involves coupling reactions such as Suzuki or Heck coupling.
Deprotection and purification: The final steps involve removing the protecting groups and purifying the compound using techniques like chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane.
Reduction: NaBH4 (Sodium borohydride) in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine: Similar structure but lacks the hydroxyl and methoxy groups.
L-Tyrosine: Contains a hydroxyl group on the phenyl ring but lacks the methoxy group.
L-DOPA: Contains both hydroxyl groups on the phenyl ring but lacks the methoxy group.
Uniqueness
(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, along with a chiral center. This combination of functional groups and chirality provides distinct chemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15NO4 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-11(12,10(14)15)6-7-3-4-9(16-2)8(13)5-7/h3-5,13H,6,12H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI-Schlüssel |
JAUGARVILMTSKZ-NSHDSACASA-N |
Isomerische SMILES |
C[C@](CC1=CC(=C(C=C1)OC)O)(C(=O)O)N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)
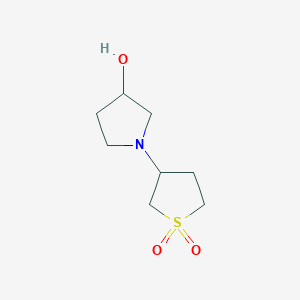
![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)
![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)

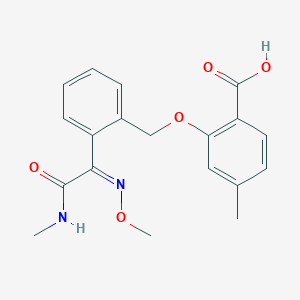
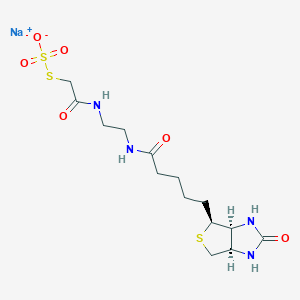
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)
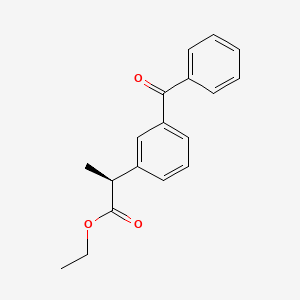

![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)
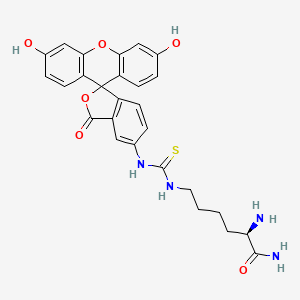
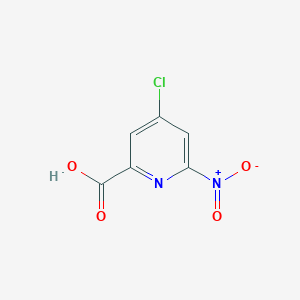
![(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
